An In-Depth Technical Guide to 1,3-Dibromo-2-ethoxy-5-isopropylbenzene
An In-Depth Technical Guide to 1,3-Dibromo-2-ethoxy-5-isopropylbenzene
Introduction: Unveiling a Novel Aromatic Building Block
Halogenated aromatic compounds are cornerstones in the synthesis of complex organic molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] The specific substitution pattern of halogens and other functional groups on a benzene ring profoundly influences the molecule's reactivity, bioavailability, and ultimate function. This guide focuses on the novel, albeit currently undocumented, compound 1,3-Dibromo-2-ethoxy-5-isopropylbenzene.
The unique arrangement of two bromine atoms, a sterically influential isopropyl group, and an electron-donating ethoxy group suggests that this molecule could serve as a versatile intermediate for creating highly tailored and potentially bioactive compounds. The bromine atoms offer two distinct points for subsequent chemical modification, such as cross-coupling reactions, while the isopropyl and ethoxy moieties can modulate solubility and steric interactions.
This document provides a comprehensive theoretical framework for the synthesis, purification, and characterization of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene, alongside a discussion of its potential applications.
Part 1: Physicochemical and Spectroscopic Profile (Predicted)
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the predicted properties of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene, derived from computational models and comparison with analogous structures like 1,3-Dibromo-5-isopropylbenzene.[2][3]
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₄Br₂O | |
| Molecular Weight | 322.04 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar brominated aromatics. |
| Boiling Point | > 250 °C at 760 mmHg | Estimated based on the boiling point of 1,3-Dibromo-5-isopropylbenzene (90-91 °C at 2 mmHg). |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Typical for non-polar aromatic compounds. |
| ¹H NMR (CDCl₃) | See predicted spectrum below | |
| ¹³C NMR (CDCl₃) | See predicted spectrum below | |
| IR (Neat) | ~2960 cm⁻¹ (C-H, sp³), ~1550 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether), ~550 cm⁻¹ (C-Br) |
Predicted ¹H NMR Spectrum:
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δ 7.3-7.5 ppm (s, 2H): Aromatic protons.
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δ 4.0-4.2 ppm (q, 2H): Methylene protons of the ethoxy group.
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δ 2.8-3.0 ppm (sept, 1H): Methine proton of the isopropyl group.
-
δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethoxy group.
-
δ 1.1-1.3 ppm (d, 6H): Methyl protons of the isopropyl group.
Predicted ¹³C NMR Spectrum:
-
δ 150-155 ppm: Aromatic carbon attached to the ethoxy group.
-
δ 145-150 ppm: Aromatic carbon attached to the isopropyl group.
-
δ 130-135 ppm: Aromatic carbons attached to hydrogen.
-
δ 115-120 ppm: Aromatic carbons attached to bromine.
-
δ 65-70 ppm: Methylene carbon of the ethoxy group.
-
δ 30-35 ppm: Methine carbon of the isopropyl group.
-
δ 20-25 ppm: Methyl carbons of the isopropyl group.
-
δ 10-15 ppm: Methyl carbon of the ethoxy group.
Part 2: Proposed Synthetic Strategy and Experimental Protocols
The synthesis of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene can be logically approached from commercially available starting materials. The proposed synthetic route leverages a Sandmeyer-type reaction, a robust and well-documented method for introducing bromine atoms onto an aromatic ring.[1][4]
Overall Synthetic Scheme:
Caption: Proposed synthetic routes to the target compound.
Protocol 1: Synthesis of 1,3-Dibromo-5-isopropylbenzene from 2,6-Dibromo-4-isopropylaniline (Reference Method)
This established protocol provides a reliable method for the deamination and replacement with hydrogen, which is a related transformation to the Sandmeyer reaction.[5]
Materials:
-
Ethanol (96%)
-
Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄.
-
With vigorous stirring and while maintaining the temperature at -5 °C, add 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline over 15 minutes.
-
Over a period of 1 hour, add 16.864 g of NaNO₂ while keeping the temperature at -5 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction mixture and add ice water.
-
Extract the organic product with 4 x 400 mL of dichloromethane.
-
Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield 1,3-dibromo-5-isopropylbenzene.
Protocol 2: Proposed Synthesis of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene via Bromination
This proposed method is based on standard electrophilic aromatic substitution reactions.[10]
Materials:
-
2-Ethoxy-5-isopropylaniline (Hypothetical Starting Material)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bisulfite
-
Distilled Water
-
Ice
Safety Precautions: Bromine is highly toxic and corrosive. All manipulations involving bromine must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the 2-Ethoxy-5-isopropylaniline in glacial acetic acid.
-
In the dropping funnel, prepare a solution of 2.2 equivalents of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of the aniline over approximately 1 hour, maintaining the reaction temperature between 20-25°C.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.
-
If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Caption: Experimental workflow for the proposed synthesis.
Part 3: Potential Applications in Research and Drug Development
The structural motifs present in 1,3-Dibromo-2-ethoxy-5-isopropylbenzene suggest several potential applications, particularly as a scaffold in medicinal chemistry and as a building block in materials science.
-
Pharmaceutical Intermediate: The dibromo functionality allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. This makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. The isopropyl and ethoxy groups can help in fine-tuning the lipophilicity and metabolic stability of the final compounds.
-
Agrochemicals: Halogenated aromatic compounds are prevalent in modern pesticides and herbicides.[1] The specific substitution pattern of this molecule could be explored for the development of new active ingredients.
-
Specialty Chemicals and Materials: The di-functional nature of this compound makes it a candidate for polymerization reactions or as a precursor for ligands and catalysts.[11]
Conclusion
While direct experimental data for 1,3-Dibromo-2-ethoxy-5-isopropylbenzene remains elusive, this in-depth technical guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers and drug development professionals can use this document as a starting point for exploring the potential of this novel aromatic building block. The proposed synthetic routes are based on reliable and well-understood reactions, offering a clear path forward for the first synthesis and characterization of this promising compound.
References
-
PubChem. (((1,3-Dibromopropan-2-yl)oxy)methyl)benzene | C10H12Br2O | CID 308.01. [Link]
-
US Environmental Protection Agency. 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene Properties. [Link]
-
PubChem. 1,3-Dibromo-5-(propan-2-yl)benzene | C9H10Br2 | CID 2761173. [Link]
-
Science Madness. Looking for synthesis of 1-bromo-2,6-diisopropylbenzene. [Link]
Sources
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